molecular formula C16H14ClN3OS B12529248 N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide CAS No. 652328-74-0

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide

Cat. No.: B12529248
CAS No.: 652328-74-0
M. Wt: 331.8 g/mol
InChI Key: DUPDOWYMZGJNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities. The compound’s structure includes a 4-chlorophenyl group, a phenylhydrazinylidene moiety, and a butanethioamide backbone, making it a unique and intriguing molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable β-keto thioamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl and chlorophenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological macromolecules, modulating their activity. The compound may also inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanamide
  • N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone moiety allows for versatile modifications, making it a valuable scaffold for drug design and synthesis. Additionally, the presence of the 4-chlorophenyl group enhances its pharmacological properties, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

652328-74-0

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)butanethioamide

InChI

InChI=1S/C16H14ClN3OS/c1-11(21)15(20-19-14-5-3-2-4-6-14)16(22)18-13-9-7-12(17)8-10-13/h2-10,19H,1H3,(H,18,22)

InChI Key

DUPDOWYMZGJNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.